molecular formula C11H10Cl2O2 B2413073 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid CAS No. 1517645-08-7

2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Cat. No.: B2413073
CAS No.: 1517645-08-7
M. Wt: 245.1
InChI Key: YYEDFIAXNJMHCD-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H10Cl2O2. This compound is characterized by a cyclobutane ring substituted with a carboxylic acid group and a 3,4-dichlorophenyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Scientific Research Applications

2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards of “1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid” are represented by the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorophenylacetic acid with a cyclobutanone derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid
  • 2-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid
  • 2-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid

Uniqueness

2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is unique due to its cyclobutane ring, which imparts distinct chemical properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c12-9-4-1-6(5-10(9)13)7-2-3-8(7)11(14)15/h1,4-5,7-8H,2-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEDFIAXNJMHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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